

IR spectroscopy of 4-Methyl-2-nitropyridin-3-ol

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Compound of Interest

Compound Name: 4-Methyl-2-nitropyridin-3-ol

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An In-depth Technical Guide to the Infrared Spectroscopic Analysis of **4-Methyl-2-nitropyridin-3-ol**

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of **4-Methyl-2-nitropyridin-3-ol**, a key heterocyclic compound with applications in chemical synthesis and drug development. We delve into the theoretical underpinnings of its molecular vibrations, present a detailed, field-proven protocol for acquiring high-quality spectra, and offer a systematic approach to spectral interpretation. This document is intended for researchers, analytical scientists, and quality control professionals who require a robust method for the structural characterization and identity confirmation of this molecule.

Introduction: The Need for Spectroscopic Characterization

4-Methyl-2-nitropyridin-3-ol ($C_6H_6N_2O_3$) is a substituted pyridinol derivative whose utility in organic synthesis and medicinal chemistry necessitates unambiguous structural verification.^[1] Its molecular structure, featuring a pyridine ring substituted with hydroxyl, methyl, and nitro functional groups, presents a unique vibrational fingerprint that is ideally suited for investigation by infrared spectroscopy.

FTIR spectroscopy is a rapid, non-destructive, and highly specific analytical technique that identifies chemical compounds and elucidates their functional groups by measuring the

absorption of infrared radiation.[2][3] For a molecule like **4-Methyl-2-nitropyridin-3-ol**, FTIR serves several critical functions:

- **Identity Confirmation:** Verifying the successful synthesis of the target molecule by comparing its spectrum to a reference or predicted pattern.
- **Purity Assessment:** Detecting the presence of starting materials, intermediates, or by-products.
- **Structural Elucidation:** Confirming the presence of key functional groups (O-H, NO₂, C-H, etc.) and the integrity of the pyridine ring structure.

This guide provides the scientific rationale and practical steps required to leverage FTIR spectroscopy for the definitive analysis of **4-Methyl-2-nitropyridin-3-ol**.

Theoretical Principles: Molecular Vibrations of 4-Methyl-2-nitropyridin-3-ol

Infrared spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their natural modes of vibration.[2] For a vibration to be "IR active," it must cause a change in the molecule's net dipole moment.[4][5] The structure of **4-Methyl-2-nitropyridin-3-ol** contains several key functional groups, each with characteristic vibrational frequencies.

Anticipated Vibrational Modes:

- **Hydroxyl (O-H) Group:** The O-H stretching vibration is highly sensitive to hydrogen bonding. In the solid state, intermolecular hydrogen bonding is expected, resulting in a strong, broad absorption band typically in the 3500-3200 cm⁻¹ region.[6]
- **Nitro (NO₂) Group:** This group is characterized by two distinct and strong stretching vibrations: an asymmetrical stretch (ν_{as}) typically found between 1560-1500 cm⁻¹ and a symmetrical stretch (ν_s) appearing in the 1360-1300 cm⁻¹ range. These two prominent peaks are a definitive indicator of the nitro group.
- **C-H Bonds:** The molecule has both aromatic (on the pyridine ring) and aliphatic (on the methyl group) C-H bonds.

- Aromatic C-H Stretch: These vibrations occur at frequencies just above 3000 cm^{-1} (typically $3100\text{-}3000\text{ cm}^{-1}$).[\[7\]](#)
- Aliphatic C-H Stretch: The methyl group's C-H stretching vibrations are found just below 3000 cm^{-1} (typically $2975\text{-}2850\text{ cm}^{-1}$).[\[7\]](#)
- Pyridine Ring: The aromatic ring itself has a complex set of vibrations.
 - C=C and C=N Stretching: These vibrations give rise to a series of bands, often of medium to sharp intensity, in the $1620\text{-}1430\text{ cm}^{-1}$ region.[\[8\]](#)
 - Ring Breathing Modes: These vibrations involve the concerted expansion and contraction of the ring and appear in the fingerprint region.
 - C-H Bending: Out-of-plane C-H bending vibrations for substituted pyridines are found in the $900\text{-}700\text{ cm}^{-1}$ region and are diagnostic of the substitution pattern.

Experimental Protocol for FTIR Analysis

This section outlines a robust, self-validating protocol for acquiring a high-quality FTIR spectrum of solid **4-Methyl-2-nitropyridin-3-ol** using the potassium bromide (KBr) pellet technique. This method is chosen for its ability to produce high-resolution spectra of solid samples with minimal interference.[\[2\]](#)[\[9\]](#)

Instrumentation and Materials

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer capable of scanning the mid-IR range ($4000\text{-}400\text{ cm}^{-1}$).
- Sample: 1-2 mg of high-purity **4-Methyl-2-nitropyridin-3-ol**.
- Matrix: 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr). Causality Note: KBr must be exceptionally dry, as absorbed water will introduce a very broad O-H absorption band that can obscure the sample's spectral features.[\[10\]](#)
- Equipment: Agate mortar and pestle, pellet-pressing die, hydraulic press.

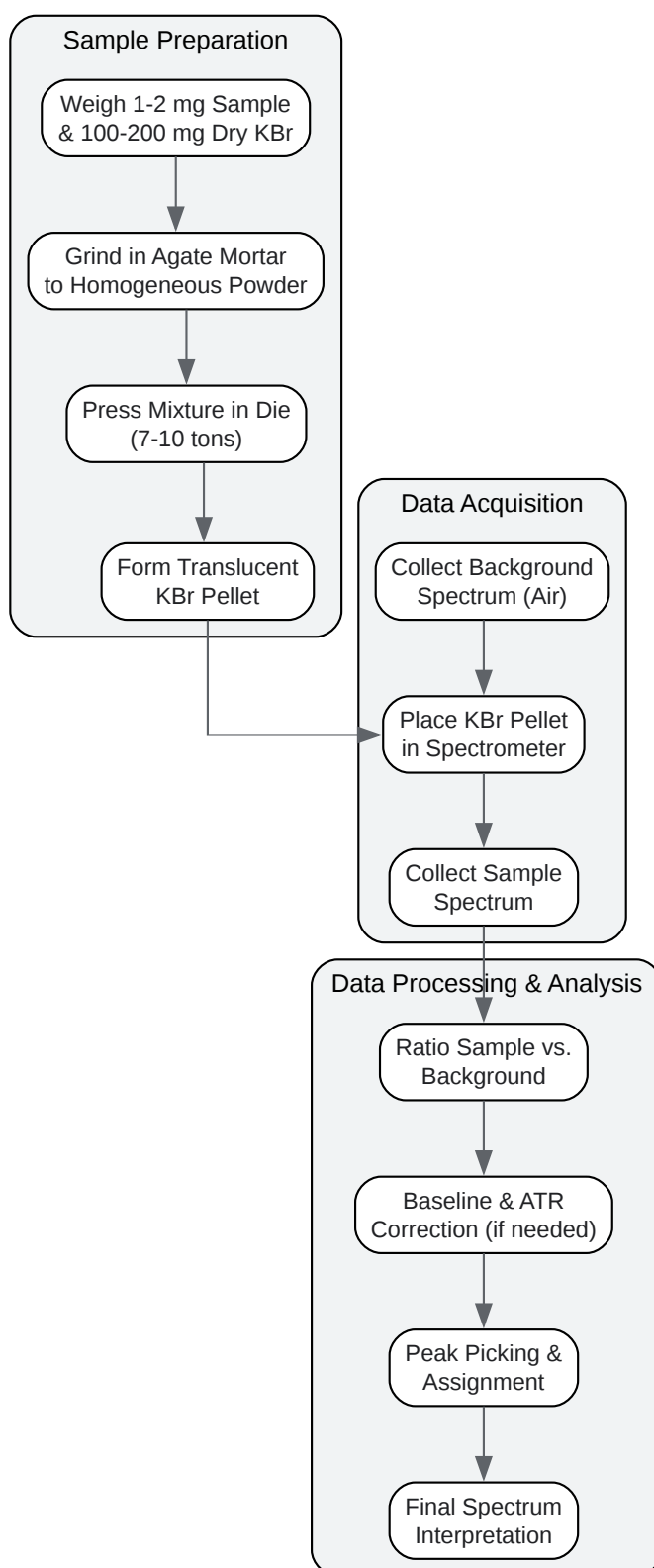
Step-by-Step Methodology

- Background Spectrum Acquisition:
 - Ensure the spectrometer's sample compartment is empty and clean.
 - Perform a background scan (air). This is crucial as it measures the spectrum of ambient water vapor and CO₂ and allows the instrument software to ratio them out from the final sample spectrum, ensuring data integrity.[\[2\]](#)
- Sample Preparation (KBr Pellet Method):
 - Place ~100-200 mg of dry KBr powder into an agate mortar.
 - Add 1-2 mg of the **4-Methyl-2-nitropyridin-3-ol** sample. The optimal sample concentration in KBr is approximately 0.5% to 1.0% by weight.[\[10\]](#)
 - Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. Expertise Note: Thorough grinding is essential to reduce particle size below the wavelength of the IR radiation, which minimizes scattering effects and produces sharp, well-defined absorption bands.[\[10\]](#)
 - Transfer the powder into the collar of the pellet-pressing die.
 - Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes to form a translucent or transparent pellet.
- Sample Spectrum Acquisition:
 - Carefully remove the KBr pellet from the die and place it in the sample holder within the spectrometer's sample compartment.
 - Acquire the sample spectrum using the parameters specified in Table 1.

Data Acquisition Parameters

Parameter	Recommended Value	Rationale
Spectral Range	4000 – 400 cm^{-1}	Covers the entire mid-infrared region where fundamental molecular vibrations occur.
Resolution	4 cm^{-1}	Provides sufficient detail to resolve most bands in solid-state spectra without introducing excessive noise.
Number of Scans	16-32	Improves the signal-to-noise ratio (S/N) by averaging multiple scans.
Apodization	Happ-Genzel	A standard function that processes the interferogram to produce a spectrum with a good balance of accuracy and low baseline distortion.

Experimental Workflow Diagram



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Caption: Workflow for FTIR analysis of **4-Methyl-2-nitropyridin-3-ol** via the KBr pellet method.

Spectral Interpretation and Data Analysis

The resulting FTIR spectrum should be analyzed by assigning the observed absorption bands to the specific molecular vibrations predicted in Section 2. The "fingerprint region" (below 1500 cm^{-1}) contains a high density of complex vibrations (bending, rocking, wagging) that are unique to the molecule's overall structure.[4]

Table 2: Characteristic IR Absorption Bands for **4-Methyl-2-nitropyridin-3-ol**

Wavenumber (cm^{-1})	Intensity	Vibrational Assignment	Functional Group
~3350	Strong, Broad	O-H Stretch (H-bonded)	Hydroxyl (-OH)
~3080	Weak-Medium	C-H Aromatic Stretch	Pyridine Ring
~2960, ~2870	Weak-Medium	C-H Aliphatic Stretch (asym & sym)	Methyl (-CH ₃)
~1610, ~1580	Medium, Sharp	C=C and C=N Ring Stretch	Pyridine Ring
~1530	Strong, Sharp	NO ₂ Asymmetric Stretch	Nitro (-NO ₂)
~1460	Medium	C-H Aliphatic Bend	Methyl (-CH ₃)
~1340	Strong, Sharp	NO ₂ Symmetric Stretch	Nitro (-NO ₂)
~850	Medium-Strong	C-H Out-of-plane Bend	Pyridine Ring

Narrative Interpretation:

A typical spectrum of **4-Methyl-2-nitropyridin-3-ol** will be dominated by several key features. The most apparent will be a very broad absorption in the high-frequency region (~3350 cm^{-1}), characteristic of the hydrogen-bonded hydroxyl group. Just below 3000 cm^{-1} , weaker bands corresponding to the methyl C-H stretches should be visible, while just above 3000 cm^{-1} , the

aromatic C-H stretch may appear. The most definitive peaks for confirming identity are the two very strong, sharp absorptions for the nitro group at approximately 1530 cm^{-1} and 1340 cm^{-1} . The region between $1620\text{--}1430\text{ cm}^{-1}$ will contain several sharp bands of varying intensity corresponding to the pyridine ring's C=C and C=N stretching vibrations.

Conclusion

FTIR spectroscopy is an indispensable tool for the characterization of **4-Methyl-2-nitropyridin-3-ol**. By following the detailed protocol and applying the principles of spectral interpretation outlined in this guide, researchers and drug development professionals can reliably confirm the identity, structure, and purity of this important chemical entity. The combination of a broad O-H band, distinct aliphatic and aromatic C-H stretches, characteristic pyridine ring vibrations, and two powerful nitro group absorptions provides a unique spectral fingerprint for confident analysis.

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